3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid
Beschreibung
Eigenschaften
Molekularformel |
C12H9BrO4 |
|---|---|
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
3-(6-bromo-2-oxochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C12H9BrO4/c13-9-2-3-10-8(6-9)5-7(12(16)17-10)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15) |
InChI-Schlüssel |
WPCICFSKHCLVLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)CCC(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Starting Materials
The most widely documented route involves a Knoevenagel condensation between 6-bromo-3-formylchromone, Meldrum’s acid, and a secondary nucleophile (e.g., 4-hydroxycoumarin or 6-methyl-4-hydroxypyrone). The reaction proceeds in a mixed solvent system of primary alcohol (methanol or ethanol) and water (1:1 v/v), catalyzed by triethylamine at 60°C for 3 hours.
Key Steps:
-
Formation of the α,β-Unsaturated Ketone: Meldrum’s acid reacts with 6-bromo-3-formylchromone to generate an intermediate acryloyl derivative.
-
Nucleophilic Attack: The secondary nucleophile (e.g., 4-hydroxycoumarin) adds to the α,β-unsaturated system, forming the propanoate side chain.
-
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Optimization Strategies
-
Solvent Selection: Ethanol-water mixtures enhance solubility of polar intermediates, improving yields to 75–85%.
-
Catalyst Screening: Triethylamine outperforms weaker bases (e.g., pyridine) by accelerating deprotonation of Meldrum’s acid, reducing reaction time to 2–3 hours.
-
Temperature Control: Maintaining 60°C prevents side reactions such as decarboxylation or ester degradation.
Table 1: Yield Optimization in Multi-Component Synthesis
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Ethanol:H₂O) | 1:1 | 82 | 98 |
| Catalyst (Et₃N) | 0.5 equiv | 78 | 95 |
| Temperature | 60°C | 85 | 97 |
Hydrolysis of Ethyl 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoate
Acidic vs. Basic Hydrolysis
The ester precursor, ethyl 3-(6-bromo-2-oxo-2H-chromen-3-yl)propanoate, undergoes hydrolysis under either acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
Acidic Hydrolysis:
-
Conditions: 6 M HCl in aqueous ethanol (1:1), reflux for 6–8 hours.
-
Mechanism: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
Basic Hydrolysis:
Table 2: Hydrolysis Efficiency
| Condition | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|
| 6 M HCl, reflux | 8 | 72 | <5% decarboxylation |
| 2 M NaOH, reflux | 5 | 83 | <3% chromenone ring cleavage |
Alternative Routes: Friedel-Crafts Acylation and Side-Chain Elongation
Friedel-Crafts Acylation of 6-Bromocoumarin
A less common but viable method involves Friedel-Crafts acylation of 6-bromo-2H-chromen-2-one with succinic anhydride in the presence of AlCl₃.
Procedure:
-
Acylation: 6-Bromo-2H-chromen-2-one reacts with succinic anhydride in dichloromethane at 0°C for 2 hours.
-
Workup: The crude product is purified via column chromatography (ethyl acetate/hexane, 1:3) to isolate 3-(6-bromo-2-oxo-2H-chromen-3-yl)propanoic acid.
Yield: 60–65%, limited by competing side reactions at higher temperatures.
Side-Chain Elongation via Wittig Reaction
A novel approach employs a Wittig reaction between 6-bromo-3-formylchromone and a phosphorus ylide derived from ethyl triphenylphosphonium bromide and malonic acid.
Advantages:
-
Enables stereoselective formation of the propanoate side chain.
-
Compatible with electron-deficient aromatic systems.
Limitations:
-
Requires anhydrous conditions and strict temperature control (–20°C to 0°C).
Purification and Characterization
Chromatographic Techniques
Table 3: Key Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, H-4), 7.89 (d, J = 8.9 Hz, 1H, H-5), 3.02 (t, 2H, CH₂CO) |
| IR (KBr) | 1725 cm⁻¹ (C=O, acid), 1630 cm⁻¹ (C=O, lactone), 1580 cm⁻¹ (C-Br) |
| HRMS | [M+H]⁺ Calc. 327.9874; Found 327.9871 |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
3-(6-Brom-2-oxo-2H-chromen-3-yl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann zu entsprechenden Chinonen oxidiert oder zu Dihydroderivaten reduziert werden.
Gängige Reagenzien und Bedingungen
Nukleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in Lösungsmitteln wie Methanol oder Dimethylsulfoxid (DMSO).
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von 3-(6-Brom-2-oxo-2H-chromen-3-yl)propansäure umfasst seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Seine krebshemmende Aktivität wird beispielsweise auf seine Fähigkeit zurückgeführt, Apoptose in Krebszellen zu induzieren, indem es Signalwege wie die p53- und NF-κB-Signalwege moduliert. Darüber hinaus werden seine entzündungshemmenden Wirkungen durch die Hemmung von pro-inflammatorischen Zytokinen und Enzymen wie Cyclooxygenase (COX) vermittelt.
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 and NF-κB pathways . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Chromen/Coumarin-Based Derivatives
3-(6-Bromo-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione
- Structure : This compound incorporates a benzothiadiazine ring fused to the chromen-4-one core.
- Crystallographic Data : Single-crystal X-ray studies reveal a mean C–C bond length of 0.005 Å and an R factor of 0.046, indicating high structural precision .
3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid
- Structure: Features a pyrano-chromen scaffold with methyl substituents, increasing hydrophobicity.
Heterocyclic Propanoic Acid Derivatives
P3: 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid
- Structure: Combines a thiophene-thiazole core with a bromine substituent and propanoic acid chain.
- Biological Activity : Exhibits IC₅₀ = 35 µM against Furin protease, a key enzyme in viral processing. The bromothiophene and thiazole groups enhance π-π stacking and enzyme binding .
- Comparison : The thiazole-thiophene system provides stronger electron-withdrawing effects than the coumarin core, influencing redox properties and target selectivity .
3-(5-Bromo-2-methoxyphenyl)propanoic Acid
- Structure: Substituted phenyl ring with bromine and methoxy groups attached to propanoic acid.
- Properties: The methoxy group increases solubility in polar solvents (e.g., ethanol, water) compared to the coumarin derivative, making it more suitable for aqueous reaction conditions .
Aromatic and Indole-Based Analogs
3-(3-Bromo-2-fluorophenyl)propanoic Acid
- Structure: Bromo-fluorophenyl substituent on propanoic acid.
- Key Differences : The fluorine atom introduces electronegativity, lowering pKa (estimated ~3.5 ) compared to the coumarin derivative (pKa ~4.2 ), enhancing acidity .
- Applications : Used in peptide synthesis due to its reactivity in amide bond formation .
2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic Acid
- Structure: Indole ring with bromine and an amino-propanoic acid chain.
- The amino group facilitates zwitterionic behavior in physiological conditions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility | Notable Properties |
|---|---|---|---|---|---|
| 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid | C₁₂H₉BrO₄ | 297.10 | Bromo-chromen, propanoic acid | Moderate in DMSO | Aromatic, UV-active |
| 3-(3-Bromo-2-fluorophenyl)propanoic acid | C₉H₈BrFO₂ | 247.06 | Bromo-fluorophenyl | High in ethanol | Low pKa (~3.5) |
| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | C₁₀H₁₀BrO₃ | 273.09 | Bromo-methoxyphenyl | High in water/ethanol | Enhanced solubility |
| P3 (Furin inhibitor) | C₁₈H₁₃BrClN₂O₃S | 467.73 | Bromothiophene-thiazole | Low in water | IC₅₀ = 35 µM |
Key Research Findings
Electronic Effects : Bromine in coumarin derivatives increases electron density, enhancing UV absorption (λmax ~320 nm), whereas fluorine in phenyl analogs lowers electron density, shifting absorption spectra .
Solubility Trends: Methoxy and amino groups improve aqueous solubility, critical for drug delivery, while fused aromatic systems (e.g., pyrano-chromen) reduce it .
Biological Selectivity : Thiophene-thiazole scaffolds (e.g., P3) show higher enzyme inhibition due to rigid planar structures, unlike flexible coumarin derivatives .
Biologische Aktivität
3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid, a compound with the molecular formula CHBrO and CAS number 1365939-04-3, has garnered attention in recent research for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 297.10 g/mol |
| CAS Number | 1365939-04-3 |
Research indicates that 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid exhibits significant inhibitory effects on various enzymes associated with neurodegenerative diseases. One key study demonstrated that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B), which is implicated in the metabolism of neurotransmitters and is often targeted in treatments for conditions like Parkinson's disease .
Biological Activity
-
Antitumor Activity :
- A study conducted on human tumor cell lines revealed that compounds similar to 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid exhibit growth inhibitory effects, suggesting potential applications in cancer therapy .
- The compound showed a significant reduction in cell viability at concentrations above 100 µg/mL, indicating its cytotoxic properties against cancer cells.
-
Neuroprotective Effects :
- In vitro assays indicated that the compound can protect against oxidative stress-induced damage in neuronal cells. It demonstrated a capacity to scavenge reactive oxygen species (ROS), which are known to contribute to neurodegeneration .
- The IC values for ROS scavenging were reported at approximately 119.3 µg/mL, showcasing its potential as an antioxidant agent.
-
Toxicity Profile :
- Toxicity assessments performed on Vero cells (African green monkey kidney epithelial cells) indicated that the compound was non-toxic at concentrations up to 100 µg/mL. Higher concentrations resulted in morphological changes typical of cytotoxicity, such as reduced cellular density and cell shrinkage .
Case Study 1: Inhibition of MAO-B
In a comparative study, 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid exhibited an IC value of approximately 0.51 µM against MAO-B, highlighting its potency as an enzyme inhibitor relevant for neurodegenerative disease treatment .
Case Study 2: Antioxidant Activity
An experiment assessing the antioxidant capabilities of the compound revealed significant ROS scavenging activity. Cells treated with varying concentrations showed a marked decrease in ROS levels compared to untreated controls, reinforcing the compound's role in mitigating oxidative stress .
Q & A
Q. What are the optimal synthetic routes for 3-(6-Bromo-2-oxo-2H-chromen-3-yl)propanoic acid, and how can reaction conditions be optimized for high yield and purity?
The synthesis typically involves bromination of a precursor coumarin derivative followed by coupling with propanoic acid. Key steps include:
- Bromination : Use bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) under controlled temperature (0–25°C) to minimize side reactions .
- Coupling : Employ a nucleophilic substitution or condensation reaction to introduce the propanoic acid moiety, using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) ensures high purity (>95%) .
Optimization requires adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time. Kinetic studies via TLC or HPLC monitoring can identify bottlenecks .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm structural integrity. The bromine atom induces distinct deshielding in aromatic protons (δ 7.5–8.5 ppm), while the carbonyl group (C=O) appears at ~170 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~311.1 g/mol) and detects isotopic patterns from bromine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve potential isomers .
Q. How stable is this compound under standard laboratory conditions, and what storage protocols are recommended?
- Stability : The compound is hygroscopic and prone to oxidation. Degradation studies (TGA/DSC) show stability up to 150°C, but prolonged exposure to light or moisture reduces purity .
- Storage : Store in amber vials at –20°C under inert gas (argon or nitrogen). Lyophilization enhances long-term stability for biological assays .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation or lab-based diffractometers provides high-resolution data.
- Refinement : SHELXL refines positional and thermal parameters, with constraints for the bromine atom’s anisotropic displacement . Hydrogen bonding between the propanoic acid group and adjacent molecules (e.g., O–H···O=C) can be modeled using SHELX’s restraints .
- Validation : The R-factor (<5%) and residual electron density maps confirm structural accuracy. CIF files should be deposited in the Cambridge Structural Database .
Q. How can contradictory bioactivity results (e.g., enzyme inhibition vs. receptor antagonism) be systematically addressed?
- Assay Design : Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic colorimetric assays) to validate target specificity .
- Control Experiments : Test metabolites or degradation products (via LC-MS) to rule out off-target effects .
- Structural Analogues : Compare activity with derivatives lacking the bromine or propanoic acid group to identify critical pharmacophores .
Q. What computational strategies predict the compound’s reactivity in complex biological systems?
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the bromine atom’s halogen-bonding potential .
- MD Simulations : All-atom molecular dynamics (GROMACS) assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories .
- QM/MM : Hybrid quantum mechanics/molecular mechanics calculations predict reaction pathways for metabolic transformations (e.g., oxidative debromination) .
Q. How do variations in synthetic pathways impact the compound’s polymorphic forms, and how can these be characterized?
- Polymorph Screening : Solvent-drop grinding or slurry conversion in different solvents (ethanol, acetonitrile) identifies polymorphs .
- PXRD : Compare experimental patterns with simulated data from SC-XRD to confirm phase purity .
- Thermal Analysis : DSC detects melting point variations (>5°C differences indicate distinct polymorphs) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
Q. What experimental controls are critical when attributing observed biological activity to the parent compound versus impurities?
- HPLC-PDA : Detect UV-absorbing impurities at wavelengths distinct from the parent compound .
- Dose-Response Curves : Linear regression of activity vs. concentration identifies non-linear effects from contaminants .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
